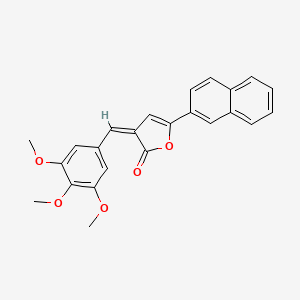
3-(4-morpholinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-morpholinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as MTMT, is a heterocyclic compound that has been studied for its potential applications in various scientific fields.
Wirkmechanismus
3-(4-morpholinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one exerts its biological effects through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has been shown to exhibit antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-morpholinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several advantages in laboratory experiments such as its ease of synthesis and purification. It also exhibits a high degree of stability and can be stored for extended periods of time. However, one of its limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-morpholinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions. Another direction is the investigation of this compound's potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are also needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
3-(4-morpholinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a reaction between 2-thienylmethyleneamine and 4-morpholinylmethylisothiocyanate in the presence of triethylamine and dichloromethane. The resulting product can then be purified through recrystallization using ethanol.
Wissenschaftliche Forschungsanwendungen
3-(4-morpholinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
(5E)-3-(morpholin-4-ylmethyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S3/c16-12-11(8-10-2-1-7-19-10)20-13(18)15(12)9-14-3-5-17-6-4-14/h1-2,7-8H,3-6,9H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGJRKIJTHBYNW-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C(=CC3=CC=CS3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

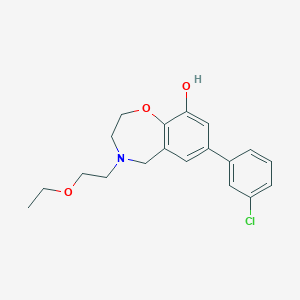

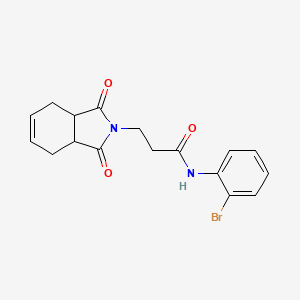
![3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5411767.png)
![3-(3,4-difluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5411772.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5411782.png)
![(4aS*,8aR*)-1-butyl-6-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5411789.png)
![2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5411798.png)
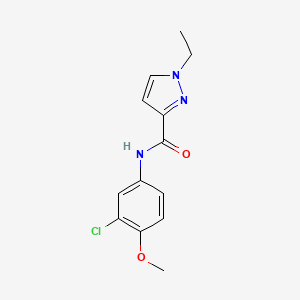
![N-(4-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5411819.png)
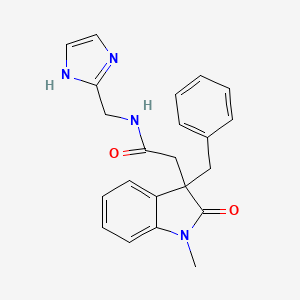
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5411830.png)
